4-Chloro-8-methoxy-2-trichloromethyl-quinoline

Description

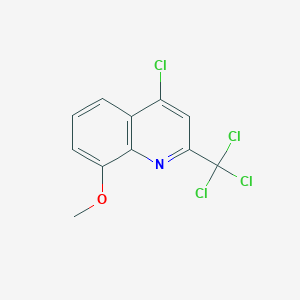

4-Chloro-8-methoxy-2-trichloromethyl-quinoline (CAS: 93599-98-5) is a halogenated quinoline derivative with a trichloromethyl (-CCl₃) substituent at position 2, a methoxy (-OCH₃) group at position 8, and a chlorine atom at position 4. This compound is commercially available for research purposes (Santa Cruz Biotechnology, sc-290230) and is utilized as a synthetic intermediate in pharmaceuticals and materials science .

Properties

CAS No. |

93599-98-5 |

|---|---|

Molecular Formula |

C11H7Cl4NO |

Molecular Weight |

311.0 g/mol |

IUPAC Name |

4-chloro-8-methoxy-2-(trichloromethyl)quinoline |

InChI |

InChI=1S/C11H7Cl4NO/c1-17-8-4-2-3-6-7(12)5-9(11(13,14)15)16-10(6)8/h2-5H,1H3 |

InChI Key |

XKHXOMGCCATVIY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2Cl)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Chloro-8-methoxy-2-trichloromethyl-quinoline typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the condensation of 4-chloro-8-methoxyquinoline with trichloromethyl reagents in the presence of a suitable catalyst. Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.

Chemical Reactions Analysis

4-Chloro-8-methoxy-2-trichloromethyl-quinoline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the chloro and methoxy groups on the quinoline ring.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, which are common for quinoline derivatives.

Formation of Derivatives: The compound can be used to synthesize various derivatives through reactions with different reagents, leading to the formation of new quinoline-based compounds.

Scientific Research Applications

4-Chloro-8-methoxy-2-trichloromethyl-quinoline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives, which are important in the development of new materials and catalysts.

Biology and Medicine: Quinoline derivatives, including this compound, have shown potential as anticancer, antibacterial, and antituberculosis agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-8-methoxy-2-trichloromethyl-quinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Analysis and Electronic Effects

The table below summarizes key structural and functional differences between 4-Chloro-8-methoxy-2-trichloromethyl-quinoline and related compounds:

Physicochemical Properties

- Melting Points: 4-Chloro-6,7-dimethoxyquinoline melts at 403–404 K, indicating high crystallinity due to intermolecular hydrogen bonding .

- Solubility : Methoxy groups (e.g., in 8-OCH₃) improve solubility in polar solvents, whereas -CCl₃ reduces solubility in aqueous media .

Biological Activity

4-Chloro-8-methoxy-2-trichloromethyl-quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound includes several functional groups that contribute to its biological activity. The presence of the trichloromethyl group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. Its mechanism may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways, leading to bacterial cell death.

Table 1: Antimicrobial Efficacy against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies suggest that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle regulation.

Case Study: Cytotoxicity in Cancer Cell Lines

A study assessed the cytotoxic effects of this compound on colorectal cancer cell lines HCT116 and Caco-2. The results demonstrated significant cytotoxicity, with IC50 values indicating potent activity against these cells.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HCT116 | 0.35 | Induces apoptosis and cell cycle arrest | |

| Caco-2 | 0.54 | Interferes with DNA replication |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Cell Signaling Modulation : It influences key signaling pathways critical for cell growth and differentiation, particularly relevant in cancer therapy.

- Binding Affinity : The halogen substituents enhance binding interactions with biomolecules, increasing therapeutic potential against various diseases .

Research Findings

Recent studies have focused on the synthesis and modification of quinoline derivatives to enhance their biological activity. For instance, structural modifications have been shown to improve the efficacy of these compounds against resistant bacterial strains and various cancer types .

Q & A

Q. Advanced: How can multi-step synthesis protocols for this compound be optimized to improve yield and selectivity?

Answer:

The synthesis typically involves halogenation and substitution reactions on the quinoline core. For example, intermediate quinoline derivatives can be prepared via azide-alkyne cycloaddition reactions to introduce triazole moieties . Chlorination at the 4-position often employs POCl₃ under reflux, followed by purification via column chromatography (e.g., petroleum ether/EtOAc) . Purity validation requires HPLC (≥99% purity) and structural confirmation via ¹H NMR (e.g., δ 8.57 ppm for quinoline protons) and mass spectrometry (e.g., m/z 224 [M+1]) .

For optimization:

- Catalyst selection : Pd-based catalysts like [PdCl₂(dcpf)] enhance cross-coupling efficiency in halogenated intermediates .

- Reaction conditions : Silyl protection of sensitive groups (e.g., methoxy) prevents side reactions during chlorination .

- Purification : Gradient elution in chromatography reduces co-elution of byproducts.

Basic: What structural features influence the reactivity of this compound?

Q. Advanced: How do crystallographic studies resolve ambiguities in its molecular conformation?

Answer:

The compound’s reactivity is dictated by:

- Electron-withdrawing groups : The trichloromethyl group at C2 increases electrophilicity at C4, facilitating nucleophilic substitution .

- Methoxy group : The C8 methoxy donor stabilizes intermediates via resonance, directing regioselective reactions .

Crystallography reveals:

- Planarity : The quinoline core is nearly planar (RMSD ≤0.04 Å), with methoxy groups deviating minimally (0.02–0.08 Å) .

- Intermolecular interactions : Weak C–H⋯N hydrogen bonds (2.68 Å) and π-π stacking (3.73–3.83 Å) stabilize crystal packing, critical for predicting solubility .

Basic: How is the biological activity of this compound evaluated in antimicrobial studies?

Q. Advanced: What structure-activity relationship (SAR) trends explain its efficacy against specific cancer cell lines?

Answer:

Evaluation methods :

- In vitro assays : MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains .

- Anticancer screens : MTT assays on HeLa/HT-29 cells, with IC₅₀ values compared to controls .

Q. SAR trends :

| Substituent Position | Effect on Activity | Example |

|---|---|---|

| C2 (Trichloromethyl) | Enhances lipophilicity, improving membrane penetration | IC₅₀: 12 µM (HeLa) |

| C8 (Methoxy) | Modulates electron density, affecting DNA intercalation | MIC: 8 µg/mL (E. coli) |

| C4 (Chloro) | Facilitates covalent binding to enzyme active sites (e.g., topoisomerase II) | IC₅₀: 18 µM (HT-29) |

Basic: What analytical techniques are critical for characterizing reaction intermediates?

Q. Advanced: How can contradictory data on biological efficacy across studies be resolved?

Answer:

Key techniques :

Q. Resolving contradictions :

- Dose-response validation : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) .

- Metabolite profiling : LC-MS identifies degradation products that may skew activity results .

- Statistical analysis : Multivariate regression models account for variables like solvent polarity or incubation time .

Basic: What are the primary applications of this compound in medicinal chemistry?

Q. Advanced: How does its mechanism of action differ from related fluorinated quinoline derivatives?

Answer:

Applications :

- Antimicrobials : Disrupts bacterial DNA gyrase via chloro-methoxy synergy .

- Anticancer agents : Induces apoptosis by inhibiting Bcl-2 proteins .

Q. Mechanistic differentiation :

| Feature | This compound | Fluorinated Derivatives (e.g., 4-Chloro-8-fluoro-2-methylquinoline) |

|---|---|---|

| Electrophilicity | Higher (trichloromethyl > methyl) | Lower (fluoro is weaker electron-withdrawing) |

| Binding mode | Covalent inhibition (Cl-based) | Non-covalent π-π stacking (fluoro enhances aromaticity) |

| Bioavailability | LogP ~3.2 (moderate) | LogP ~2.8 (lower due to fluorine’s hydrophilicity) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.